![molecular formula C11H18BrNOS B1379114 1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide CAS No. 1822668-37-0](/img/structure/B1379114.png)
1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide
Overview
Description
Scientific Research Applications
Conversion of Plant Biomass to Derivatives
Research highlights the importance of derivatives like 5-Hydroxymethylfurfural (HMF) and its derivatives, including furan and thiophene-based compounds, in replacing non-renewable hydrocarbon sources. These derivatives are crucial for producing monomers, polymers, fuels, pharmaceuticals, and chemicals, signifying a shift towards sustainable chemical sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Importance in Medicinal Chemistry
Furan and thiophene moieties, similar to the structure , play a critical role in medicinal chemistry. They are key substituents in bioactive molecules, including drugs targeting viral, tumor, and bacterial infections. The heteroaromatic rings in these compounds contribute significantly to their medicinal properties (Ostrowski, 2022).
Therapeutic Potential in Type 2 Diabetes
In the context of incretin action and diabetes treatment, compounds enhancing incretin effects, such as GLP-1 receptor agonists, are explored for their therapeutic potential. These compounds stimulate insulin secretion and exhibit cytoprotective actions, suggesting a pathway for developing treatments for metabolic diseases (Drucker, 2003).
Tissue Engineering Applications
Thiolated polymers, potentially derivable from related chemical structures, show promise in tissue engineering. These materials support cell proliferation and differentiation, indicating their utility in creating biocompatible scaffolds for tissue repair and regeneration (Gajendiran, Rhee, & Kim, 2018).
Future Directions
properties
IUPAC Name |
1-[5-(2-aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.BrH/c1-11(2,3)10(13)9-5-4-8(14-9)6-7-12;/h4-5H,6-7,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXSKTWOQQQLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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